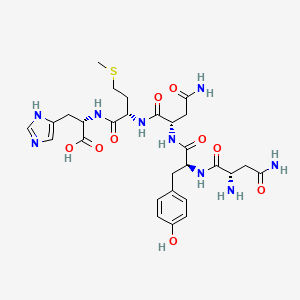
H-Asn-Tyr-Asn-Met-His-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Asn-Tyr-Asn-Met-His-OH is a peptide composed of five amino acids: asparagine, tyrosine, asparagine, methionine, and histidine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Asn-Tyr-Asn-Met-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Asn-Tyr-Asn-Met-His-OH can undergo various chemical reactions, including:
Oxidation: Tyrosine and methionine residues are susceptible to oxidation.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can oxidize methionine to methionine sulfoxide.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution
Major Products Formed
Oxidation: Methionine sulfoxide, tyrosine dimer.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with substituted amino acids.
Scientific Research Applications
Peptides like H-Asn-Tyr-Asn-Met-His-OH have diverse applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and modification techniques.
Biology: Investigated for their roles in cellular signaling and protein interactions.
Medicine: Explored as potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of peptides like H-Asn-Tyr-Asn-Met-His-OH involves their interaction with specific molecular targets, such as enzymes or receptors. For instance, tyrosine residues can participate in phosphorylation events, which are critical for signal transduction pathways. The peptide’s structure allows it to bind to target proteins, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
H-Asn-Tyr-Asn-Gln-Pro-Asn-Ser: A similar peptide with a different sequence.
H-Tyr-Phe-Val-Phe-OH: Another peptide with tyrosine but different amino acids.
Uniqueness
H-Asn-Tyr-Asn-Met-His-OH is unique due to its specific sequence, which imparts distinct biochemical properties and potential therapeutic applications. The presence of methionine and histidine residues can influence its reactivity and binding affinity to target proteins .
This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
251325-04-9 |
|---|---|
Molecular Formula |
C28H39N9O9S |
Molecular Weight |
677.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C28H39N9O9S/c1-47-7-6-18(25(42)37-21(28(45)46)9-15-12-32-13-33-15)34-27(44)20(11-23(31)40)36-26(43)19(8-14-2-4-16(38)5-3-14)35-24(41)17(29)10-22(30)39/h2-5,12-13,17-21,38H,6-11,29H2,1H3,(H2,30,39)(H2,31,40)(H,32,33)(H,34,44)(H,35,41)(H,36,43)(H,37,42)(H,45,46)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
NXWSDCRCIDFTEI-SXYSDOLCSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


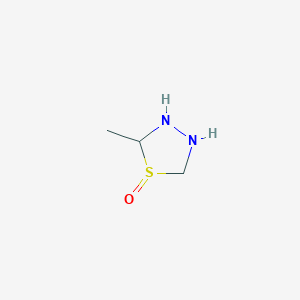
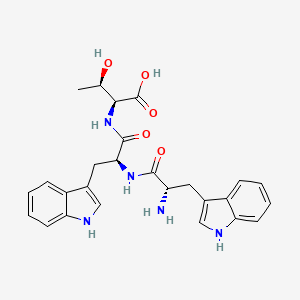

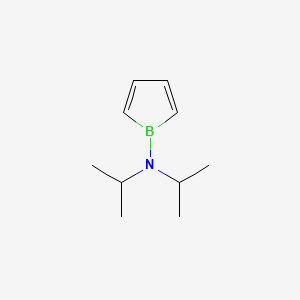
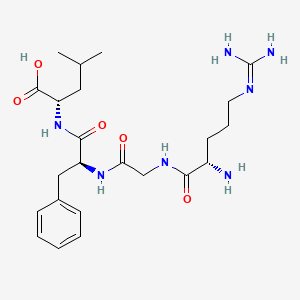


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
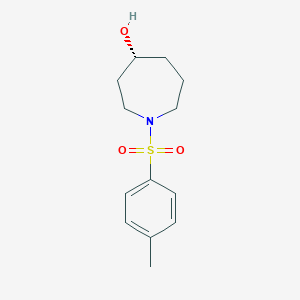

![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
